Furan-2-yl(4-{[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a dihydro-1,2-oxazole ring attached to a piperazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate is further reacted with 3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-3-FURAN-2-YLMETHYL-THIOUREA: Shares the furan-2-carbonyl moiety but differs in the presence of a thiourea group.
Phenylboronic Pinacol Esters: Although structurally different, they share some chemical reactivity patterns, such as susceptibility to hydrolysis.
Uniqueness
1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C20H21N3O5/c1-26-15-5-2-4-14(12-15)16-13-18(28-21-16)20(25)23-9-7-22(8-10-23)19(24)17-6-3-11-27-17/h2-6,11-12,18H,7-10,13H2,1H3 |
InChI Key |
FCZQTSBBZLFFPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.